molecular formula C13H19ClN2 B11735528 3-[2-(4-Chlorophenyl)pyrrolidin-1-yl]propan-1-amine

3-[2-(4-Chlorophenyl)pyrrolidin-1-yl]propan-1-amine

Cat. No.: B11735528
M. Wt: 238.75 g/mol
InChI Key: QGPYZCNSGHUMTF-UHFFFAOYSA-N
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Description

3-[2-(4-Chlorophenyl)pyrrolidin-1-yl]propan-1-amine is a chemical compound that features a pyrrolidine ring attached to a chlorophenyl group and a propanamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(4-Chlorophenyl)pyrrolidin-1-yl]propan-1-amine typically involves the reaction of 4-chlorobenzaldehyde with pyrrolidine and subsequent reductive amination with 3-aminopropanol. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the amine group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-[2-(4-Chlorophenyl)pyrrolidin-1-yl]propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 3-[2-(4-Chlorophenyl)pyrrolidin-1-yl]propan-1-amine is C13H18ClN. The compound's structure is characterized by:

  • A three-carbon propanamine chain.
  • A pyrrolidine ring that enhances its biological activity.
  • A chlorophenyl group that may influence its pharmacokinetic properties.

Biological Activities

Research indicates that this compound exhibits various biological activities, which include:

  • Receptor Binding Affinity : Studies have shown that this compound interacts with multiple receptors, including dopamine and serotonin receptors. These interactions are crucial for understanding its potential therapeutic effects in treating psychiatric disorders.
  • Neuroprotective Effects : Preliminary studies suggest that the compound may have neuroprotective properties, making it a candidate for further research in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Therapeutic Applications

The potential therapeutic applications of this compound are diverse:

  • Neurological Disorders : Due to its receptor binding profile, it may be effective in treating conditions like depression and anxiety by modulating neurotransmitter systems.
  • Antiviral Activity : Some studies suggest that compounds structurally similar to this compound have shown promise as inhibitors of HIV reverse transcriptase, indicating potential applications in antiviral therapies .
  • Research Tool in Pharmacology : Its unique chemical structure allows it to be used as a reference compound in pharmacological studies aimed at understanding receptor interactions and drug design .

Mechanism of Action

The mechanism of action of 3-[2-(4-Chlorophenyl)pyrrolidin-1-yl]propan-1-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may modulate the activity of these receptors, leading to changes in neurotransmitter release and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)-N-methyl-3-(pyridin-2-yl)propan-1-amine
  • 4-(pyrrolidin-1-yl)benzonitrile derivatives
  • 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives

Uniqueness

3-[2-(4-Chlorophenyl)pyrrolidin-1-yl]propan-1-amine is unique due to its specific structural configuration, which imparts distinct pharmacological properties. Its combination of a pyrrolidine ring and a chlorophenyl group makes it a valuable compound for studying receptor interactions and developing new therapeutic agents.

Biological Activity

3-[2-(4-Chlorophenyl)pyrrolidin-1-yl]propan-1-amine, a compound characterized by a propanamine backbone with a pyrrolidine ring and a 4-chlorophenyl group, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H18ClN. The structure includes:

  • Propanamine Backbone : A three-carbon chain attached to an amine.
  • Pyrrolidine Ring : A five-membered nitrogen-containing ring.
  • Chlorophenyl Group : A phenyl ring substituted with a chlorine atom.

This unique combination may enhance the compound's biological activity compared to similar structures.

Antimicrobial Activity

Research indicates that this compound exhibits significant antibacterial and antifungal properties. In vitro studies have shown its effectiveness against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. For instance, MIC values for related pyrrolidine derivatives ranged from 0.0039 to 0.025 mg/mL against these pathogens, suggesting potent antimicrobial activity .

Microorganism MIC (mg/mL)
Staphylococcus aureus0.0039
Escherichia coli0.025

Neurological Applications

The compound has been studied for its potential in treating neurological disorders due to its interaction with neurotransmitter systems. Specifically, it may modulate dopaminergic and serotonergic pathways, which are crucial in conditions like depression and anxiety .

Case Studies

  • Antibacterial Efficacy : A study evaluated the antibacterial properties of pyrrolidine derivatives, highlighting that those with halogen substituents showed enhanced activity against various bacterial strains. The presence of the chlorophenyl group in this compound is believed to contribute to this enhanced efficacy .
  • Neuropharmacological Effects : Another research focused on the effects of similar compounds on neurotransmitter release and uptake in neuronal cultures. Results indicated that modifications in the chemical structure could lead to varying degrees of receptor affinity and activity, suggesting that this compound may have therapeutic potential in neuropharmacology .

Interaction Studies

Interaction studies involving this compound have focused on its binding affinities with various receptors, including:

  • Dopamine Receptors : Potential for treating mood disorders.
  • Serotonin Receptors : Implications for anxiety and depression therapies.

These interactions are critical for understanding the pharmacological profile and therapeutic potential of the compound.

Properties

Molecular Formula

C13H19ClN2

Molecular Weight

238.75 g/mol

IUPAC Name

3-[2-(4-chlorophenyl)pyrrolidin-1-yl]propan-1-amine

InChI

InChI=1S/C13H19ClN2/c14-12-6-4-11(5-7-12)13-3-1-9-16(13)10-2-8-15/h4-7,13H,1-3,8-10,15H2

InChI Key

QGPYZCNSGHUMTF-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)CCCN)C2=CC=C(C=C2)Cl

Origin of Product

United States

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